![molecular formula C16H22BrNO3S B2688973 (2-Bromophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone CAS No. 1798029-99-8](/img/structure/B2688973.png)
(2-Bromophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Bromophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone, also known as BMS-986165, is a small molecule inhibitor of the TYK2 enzyme. It has been shown to have potential therapeutic applications in the treatment of autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.
Scientific Research Applications
Synthetic and Structural Studies
- A study on the synthesis of a related compound explored thermal, optical, etching, structural studies, and theoretical calculations. It highlighted the compound's synthesis, characterization, and structural confirmation through X-ray diffraction, showing a chair conformation for the piperidine ring. The study also discussed the compound's thermal stability and molecular interactions (Karthik et al., 2021).
Potential Therapeutic Applications
Exploration of synthetic multifunctional amides, including structures related to the requested compound, demonstrated moderate enzyme inhibitory potentials and mild cytotoxicity. These amides showed promise as therapeutic agents for Alzheimer's disease, highlighting the importance of chemical structures in developing new drugs (Hassan et al., 2018).
Another study synthesized and analyzed 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, which showed good enzyme inhibitory activity. This study underscores the potential of these compounds in developing therapeutic agents (Hussain et al., 2017).
Research on hydrogen-bonding patterns in enaminones related to the requested compound provided insights into their structural characteristics and potential for forming stable molecular assemblies, which could influence their biological activities (Balderson et al., 2007).
properties
IUPAC Name |
(2-bromophenyl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3S/c1-12(2)11-22(20,21)13-7-9-18(10-8-13)16(19)14-5-3-4-6-15(14)17/h3-6,12-13H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPDAHPMSRHFFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.